molecular formula C20H19ClN2O4 B2842783 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1448140-69-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2842783
CAS No.: 1448140-69-9
M. Wt: 386.83
InChI Key: UQYQHXOGFJTMFG-QHHAFSJGSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Piperidine Derivative: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.

    Coupling Reaction: The benzo[d][1,3]dioxole derivative is coupled with the piperidine derivative using a suitable base and coupling agent, such as palladium-catalyzed cross-coupling reactions.

    Formation of the Enone: The final step involves the formation of the enone through an aldol condensation reaction, typically using an aldehyde and a ketone in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the enone group, converting it to the corresponding alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme-substrate interactions and receptor binding.

Medicine

The compound is of particular interest in medicinal chemistry for its potential therapeutic properties. It is being investigated for its activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-piperidin-1-yl)prop-2-en-1-one: Lacks the chloropyridinyl group, which may affect its biological activity.

    (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-pyridinyl)oxy)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a different substituent on the piperidine ring.

Uniqueness

The presence of the 5-chloropyridin-2-yl group in (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one imparts unique properties, such as increased binding affinity to certain biological targets and enhanced chemical reactivity. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c21-15-3-5-19(22-12-15)27-16-7-9-23(10-8-16)20(24)6-2-14-1-4-17-18(11-14)26-13-25-17/h1-6,11-12,16H,7-10,13H2/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYQHXOGFJTMFG-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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